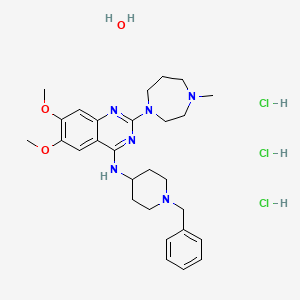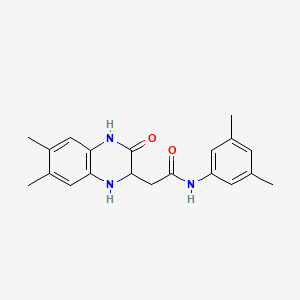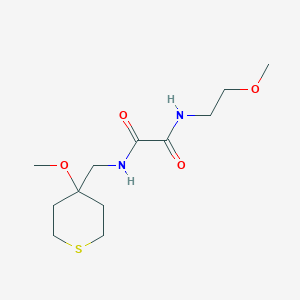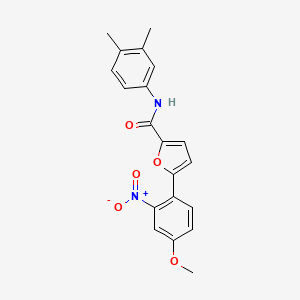![molecular formula C8H8Cl2N4 B2704978 5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine CAS No. 1630906-67-0](/img/structure/B2704978.png)
5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine is a chemical compound with the molecular formula C8H8Cl2N4 . It is a type of pyrazolo[4,3-d]pyrimidine, which is a class of compounds known to have various biological activities .
Synthesis Analysis
The synthesis of this compound and related compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds were synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of this compound contains a total of 23 bonds, including 15 non-H bonds, 10 multiple bonds, 1 rotatable bond, and 10 aromatic bonds . It also features 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Physical and Chemical Properties Analysis
The average mass of this compound is 231.082 Da, and its monoisotopic mass is 230.012604 Da .Scientific Research Applications
Anticancer and Enzymatic Inhibitory Activity
Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer potential due to their ability to interfere with various cancer cell lines. These compounds have been extensively studied for their ability to inhibit specific enzymes, offering potential pathways for the development of new drugs targeting cancer. The synthesis and functionalization of these derivatives aim to enhance their structural diversity, which is crucial for their effectiveness as anticancer agents. Additionally, their role in inhibiting 5-lipoxygenase suggests a broader therapeutic application, indicating their versatility in drug design (Andres Arias-Gómez et al., 2021).
Proapoptotic Agents in Cancer Therapy
Research into pyrazolo[3,4-d]pyrimidine derivatives has identified them as potent antiproliferative and proapoptotic agents against various cancer cells, including A431 and 8701-BC cells. These compounds achieve their therapeutic effects by blocking the phosphorylation of Src, a critical step in cancer cell growth and survival. This action not only inhibits cell proliferation but also induces apoptosis in cancer cells, offering a promising avenue for cancer treatment (F. Carraro et al., 2006).
Nanosystem Approaches for Drug Delivery
The poor aqueous solubility of pyrazolo[3,4-d]pyrimidines poses a significant challenge to their clinical development as drug candidates. To address this issue, research has focused on developing albumin nanoparticles and liposomes for drug delivery. These nanosystems have shown promise in improving the solubility profile and pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines, enhancing their anti-neuroblastoma activity. This innovative approach underscores the importance of nanotechnology in overcoming drug solubility challenges and improving therapeutic outcomes (G. Vignaroli et al., 2016).
Synthesis and Evaluation of Antimicrobial Agents
The regioselective synthesis of pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in aqueous medium has led to the discovery of compounds with significant antibacterial activity. These compounds have been evaluated against various microbes, showing broader antibacterial activity than standard antibiotics. This discovery highlights the potential of pyrazolo[1,5-a]pyrimidines as effective antimicrobial agents, contributing to the search for new treatments against resistant bacterial infections (R. Aggarwal et al., 2011).
Mechanism of Action
Target of Action
The primary target of the compound 5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in regulating the cell cycle and transcription .
Mode of Action
This compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This results in cell growth arrest at the G0-G1 stage .
Pharmacokinetics
The pharmacokinetic properties of this compound are suitable, as indicated by in silico ADMET studies . These properties impact the bioavailability of the compound, aiding in the prediction of the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is a significant inhibition of the growth of examined cell lines . It also induces apoptosis within HCT cells .
Future Directions
The future directions for research on 5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . More studies could be conducted to explore its synthesis, biological activity, and potential applications in medicine .
Properties
IUPAC Name |
5,7-dichloro-2-propan-2-ylpyrazolo[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c1-4(2)14-3-5-6(13-14)7(9)12-8(10)11-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAKTMYTHHJMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=N1)C(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2704895.png)
![N-(3-chlorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2704897.png)
methanone](/img/structure/B2704899.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2704903.png)

![(5-Bromopyridin-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2704907.png)
![N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide](/img/structure/B2704908.png)



![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2704913.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2704915.png)


